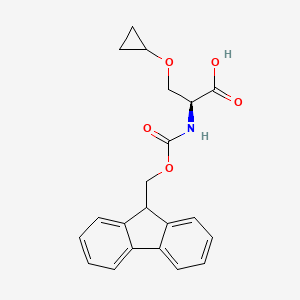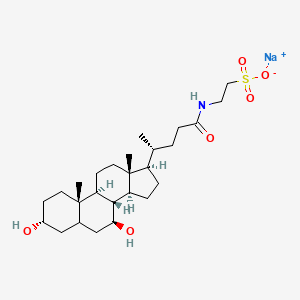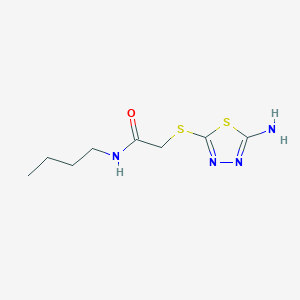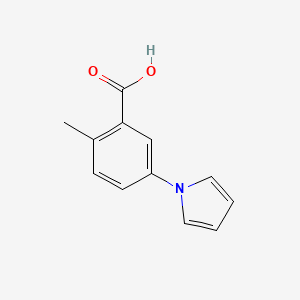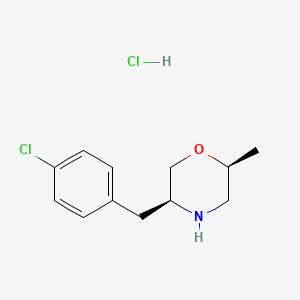
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine HCl is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the morpholine ring, along with a methyl group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine HCl typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form the morpholine intermediate.
Introduction of the 4-Chlorobenzyl Group: The morpholine intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to introduce the 4-chlorobenzyl group.
Methylation: The resulting compound is methylated at the 2-position using a methylating agent like methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the 4-chlorobenzyl group.
科学的研究の応用
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R,5R)-5-(4-Fluorobenzyl)-2-methylmorpholine HCl: Similar structure with a fluorine atom instead of chlorine.
(2R,5R)-5-(4-Bromobenzyl)-2-methylmorpholine HCl: Similar structure with a bromine atom instead of chlorine.
(2R,5R)-5-(4-Methylbenzyl)-2-methylmorpholine HCl: Similar structure with a methyl group instead of chlorine.
Uniqueness
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine HCl is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
特性
分子式 |
C12H17Cl2NO |
|---|---|
分子量 |
262.17 g/mol |
IUPAC名 |
(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-7-14-12(8-15-9)6-10-2-4-11(13)5-3-10;/h2-5,9,12,14H,6-8H2,1H3;1H/t9-,12-;/m0./s1 |
InChIキー |
ZTEASWYBEBQFRI-CSDGMEMJSA-N |
異性体SMILES |
C[C@H]1CN[C@H](CO1)CC2=CC=C(C=C2)Cl.Cl |
正規SMILES |
CC1CNC(CO1)CC2=CC=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





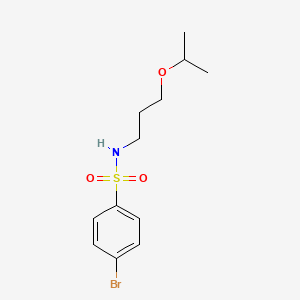
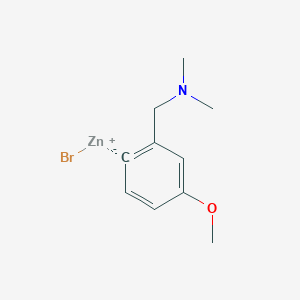
![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)
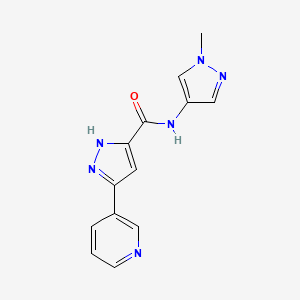
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
